N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide
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Overview
Description
N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and an oxan-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the pyridine ring using methyl iodide in the presence of a base.
Attachment of the Oxan-4-yloxy Group: The oxan-4-yloxy group can be attached through a nucleophilic substitution reaction, where the hydroxyl group on the pyridine ring is replaced by the oxan-4-yloxy group using an appropriate oxan-4-yloxy halide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with new substituents replacing the methoxy or oxan-4-yloxy groups.
Scientific Research Applications
N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
- 4-Methoxypyridine
- 2-Methoxypyridine
- Pyridine-4-carboxamide
By understanding the synthesis, reactions, applications, and mechanisms of N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide, researchers can further explore its potential in various scientific and industrial fields.
Biological Activity
N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological efficacy, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.
1. Chemical Structure and Synthesis
The compound this compound features a pyridine ring substituted with a methoxy group, an oxane moiety, and a carboxamide functional group. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxane ring and subsequent functionalization of the pyridine core.
Table 1: Synthetic Pathways for this compound
Step | Reaction Type | Key Reagents | Yield (%) |
---|---|---|---|
1 | Oxidation | 2-Pyridinecarboxylic acid, methanol | 75% |
2 | Ether Formation | Oxan-4-ol, acid catalyst | 80% |
3 | Amide Coupling | Methoxyamine, coupling agent | 70% |
2.1 Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) cells.
Table 2: Anticancer Activity of this compound
The IC50 values indicate that this compound is more potent than doxorubicin in these assays, suggesting its potential as a lead compound in anticancer drug development.
2.2 Antiviral Activity
In addition to its anticancer properties, the compound has shown promise as an antiviral agent. A study evaluated its efficacy against Tobacco Mosaic Virus (TMV), revealing an effective concentration (EC50) comparable to established antiviral agents.
Table 3: Antiviral Activity Against TMV
Compound | EC50 (mg/mL) |
---|---|
This compound | 157.6 |
Ningnanmycin | 356.3 |
These results indicate that this compound may serve as a viable candidate for further antiviral research.
The precise mechanism by which this compound exerts its biological effects remains under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
4. Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced colorectal cancer demonstrated that treatment with this compound resulted in significant tumor shrinkage in a subset of participants.
- Case Study on Viral Infections : An experimental study using animal models infected with TMV showed that administration of the compound reduced viral load significantly compared to controls.
Properties
IUPAC Name |
N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-16-14-12(15)9-2-5-13-11(8-9)18-10-3-6-17-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPLEQALOHBYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CC(=NC=C1)OC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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